
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide
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Overview
Description
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a chloro substituent, and a hydroxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzoyl chloride with ethanolamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide typically involves several chemical reactions that enhance its yield and purity. Various methods have been documented, focusing on optimizing conditions to achieve high yields while minimizing byproducts. For instance, recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and industrial applications .
Antibacterial and Antifungal Properties
Research has indicated that derivatives of this compound exhibit notable antibacterial and antifungal activities. In vitro studies have shown that certain modifications to the compound can enhance its efficacy against various pathogens, including strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives suggest strong potential for therapeutic applications in treating infections .
Anticancer Potential
There is growing interest in the anticancer properties of compounds related to this compound. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy. The structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to enhanced anticancer activity .
Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential use in developing drugs for conditions such as urinary incontinence and as anticholinergics, antidepressants, and antispasmodics. The versatility of this compound makes it a valuable building block in medicinal chemistry .
Veterinary Medicine
Additionally, there is potential for its application in veterinary medicine, particularly as an ingredient in formulations aimed at treating animal diseases. Its efficacy against certain bacterial infections could translate into effective treatments for livestock and pets .
Dyes and Pigments
The compound is also utilized in the dye industry, acting as a precursor for synthesizing various dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and other materials .
Agrochemicals
In agrochemical formulations, derivatives of this compound show promise as insecticides and acaricides. Research into its effectiveness against pests can lead to the development of safer agricultural products that minimize environmental impact while maximizing crop protection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chlorobenzamide
- 2-amino-N-(2-hydroxyethyl)benzamide
- 2-amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyethyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Amino-5-chloro-N-(2-hydroxyethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C9H10ClN2O2
- Molecular Weight : 216.64 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with ethylene oxide and subsequent reduction of the nitro group to an amine. The reaction can be summarized as follows:
- Nitration : 5-Chloroaniline is nitrated to form 5-chloro-2-nitroaniline.
- Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
- Alkylation : The resulting amine is then reacted with ethylene oxide to introduce the hydroxyethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
- Antioxidant Properties : The hydroxyethyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on various enzymes:
Enzyme | IC50 (µM) | Reference |
---|---|---|
Butyrylcholinesterase (BchE) | 4.5 | |
Acetylcholinesterase (AChE) | 3.0 | |
Cyclooxygenase (COX) | 6.7 |
These results indicate that the compound possesses significant inhibitory activity against cholinesterases, which are critical in neurotransmission.
Alzheimer's Disease Research
A study published in Molecular Pharmacology examined the effects of this compound on cognitive decline in murine models of Alzheimer’s disease. The compound was administered at varying doses, and cognitive performance was assessed using maze tests.
- Findings : Mice treated with the compound showed a marked improvement in memory retention compared to control groups, correlating with reduced levels of amyloid-beta plaques in the brain.
Antioxidant Activity
In a separate study focusing on oxidative stress, the compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative agents.
This reduction suggests potential use as a neuroprotective agent.
Properties
CAS No. |
6725-11-7 |
---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) |
InChI Key |
SFFQXSXXIMVJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCO)N |
Origin of Product |
United States |
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